N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide
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Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide: is an organic compound with the molecular formula C10H14ClNO4S It is characterized by the presence of a chloro-substituted phenyl ring with two methoxy groups and an ethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with ethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Major Products:
Oxidation: Formation of 4-chloro-2,5-dimethoxybenzoic acid.
Reduction: Formation of 4-chloro-2,5-dimethoxyaniline.
Substitution: Formation of N-(4-amino-2,5-dimethoxyphenyl)ethanesulfonamide.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
- N-(4-chloro-2,5-dimethoxyphenyl)acetamide
- N-(4-chloro-2,5-dimethoxyphenyl)benzamide
- N-(4-chloro-2,5-dimethoxyphenyl)propionamide
Comparison: N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide is unique due to the presence of the ethanesulfonamide group, which imparts different chemical and physical properties compared to its analogs. This group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO4S/c1-4-17(13,14)12-8-6-9(15-2)7(11)5-10(8)16-3/h5-6,12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNPHCOCYSGHFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1OC)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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